N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is characterized by a seven-membered ring system combining oxygen and nitrogen atoms, substituted with ethyl, dimethyl, and oxo groups. The sulfonamide moiety is further functionalized with 2,5-dimethoxybenzene, likely enhancing its solubility and binding affinity in biological systems.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-6-23-16-9-7-14(11-18(16)29-13-21(2,3)20(23)24)22-30(25,26)19-12-15(27-4)8-10-17(19)28-5/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCYHAYCEKROTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Research indicates that this compound may exhibit various biological activities through multiple mechanisms. It has been shown to interact with specific biological targets such as enzymes and receptors involved in critical cellular processes. For example:
- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes like squalene synthase and farnesyl diphosphate synthase (FPPS), which are crucial in cholesterol biosynthesis and other metabolic pathways .
- Antiproliferative Effects : Studies suggest that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) can induce apoptosis in cancer cells by disrupting mitochondrial function and inducing oxidative stress .
Case Studies
-
Squalene Synthase Inhibition :
Species IC50 (nM) Rats 90 Hamsters 170 Guinea Pigs 46 Rhesus Monkeys 45 - Cholesterol Biosynthesis :
Pharmacological Evaluation
The pharmacokinetic profile of N-(5-ethyl-3,3-dimethyl...) suggests good solubility and favorable absorption characteristics. Its low lipophilicity (log D = 3.8) enhances its potential for therapeutic applications in conditions requiring modulation of lipid metabolism .
Clinical Implications
Currently, derivatives of this compound are undergoing clinical trials for inflammatory disorders such as ulcerative colitis and psoriasis. These studies aim to evaluate the efficacy and safety of the compound in human subjects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound shares functional motifs with several pesticidal agents, as outlined in Pesticide Chemicals Glossary (). Below is a comparative analysis:
Key Observations:
Heterocyclic vs. Aromatic Cores: The target compound’s benzooxazepine ring distinguishes it from benzamide (etobenzanid) or pyridinecarboxamide (diflufenican) backbones.
Sulfonamide Functionalization : Unlike sulfentrazone (methanesulfonamide), the target compound’s sulfonamide is aryl-substituted (2,5-dimethoxybenzene), which could enhance π-π stacking interactions in biological targets.
Substituent Effects : The ethyl and dimethyl groups on the benzooxazepine may improve metabolic stability compared to smaller substituents (e.g., dichloro in etobenzanid).
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogues:
- Solubility : The 2,5-dimethoxy groups likely increase hydrophilicity compared to fully halogenated analogues (e.g., etobenzanid).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
